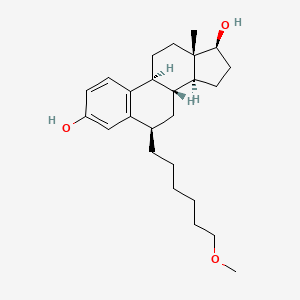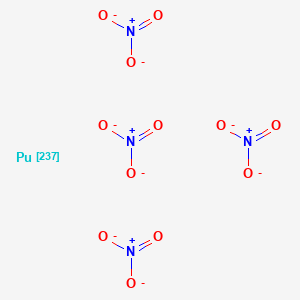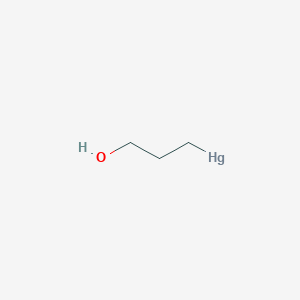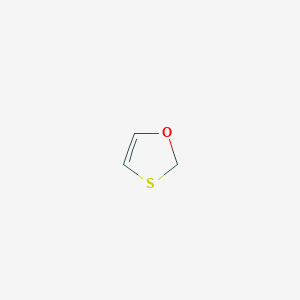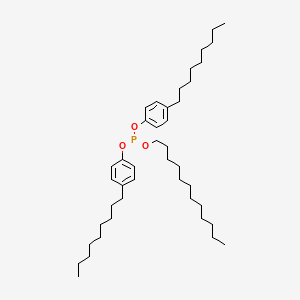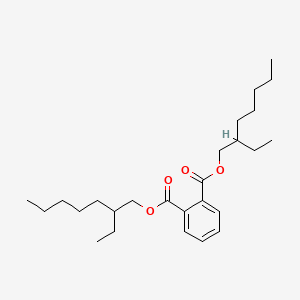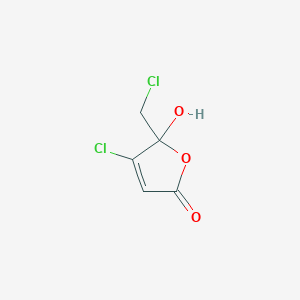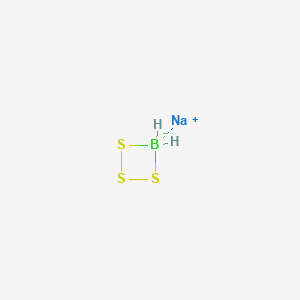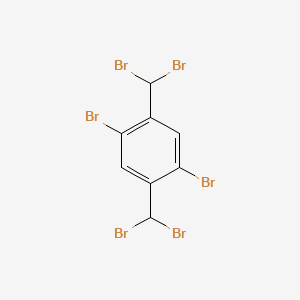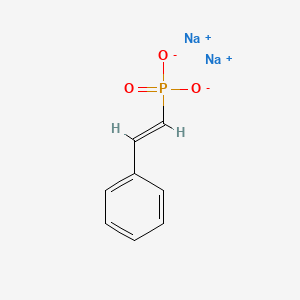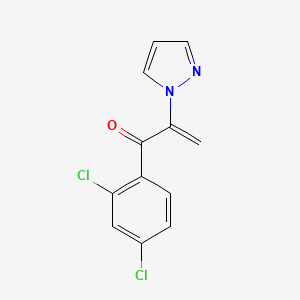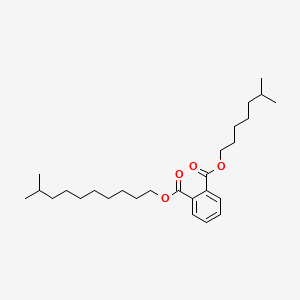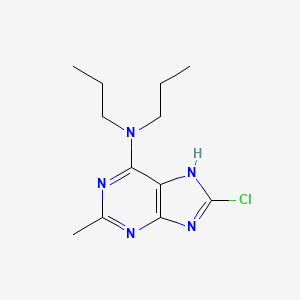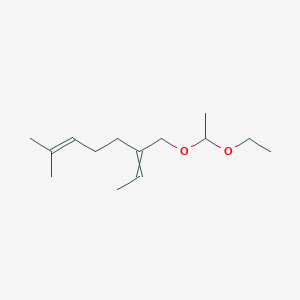
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C14H26O2. This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a dimethylocta-2,6-diene backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of 3,7-dimethylocta-2,6-diene with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethers and alcohols.
Aplicaciones Científicas De Investigación
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The ethoxyethoxy group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Hexene, 1-(1-ethoxyethoxy)-, (Z)-: Similar structure but with a shorter carbon chain.
Methyl N-[3-(1-ethoxyethoxy)thiophen-2-yl]carbamimidothioate: Contains a thiophene ring instead of a diene structure.
Uniqueness
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific combination of an ethoxyethoxy group with a dimethylocta-2,6-diene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
93963-20-3 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
6-(1-ethoxyethoxymethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-14(10-8-9-12(3)4)11-16-13(5)15-7-2/h6,9,13H,7-8,10-11H2,1-5H3 |
Clave InChI |
JDWDNOCLJCCJFG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OCC(=CC)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


